molecular formula C25H25ClN4O2S B2874141 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1260628-80-5

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2874141
CAS No.: 1260628-80-5
M. Wt: 481.01
InChI Key: DVYGMZIMSBEGCG-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25ClN4O2S and its molecular weight is 481.01. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c1-3-4-12-30-24(32)23-22(18(14-27-23)17-8-6-5-7-9-17)29-25(30)33-15-21(31)28-20-11-10-16(2)13-19(20)26/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYGMZIMSBEGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide is a novel pyrrolo[3,2-d]pyrimidine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N4O3SC_{26}H_{28}N_{4}O_{3}S, with a molecular weight of 476.6 g/mol. The structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and diabetes management .
  • Antiproliferative Effects : Studies have demonstrated that similar compounds can act as non-specific antiproliferative agents, affecting cell growth and viability in various cancer cell lines .
  • DNA Interaction : Some derivatives have been implicated in DNA damage pathways, suggesting a potential role in cancer therapy through the induction of apoptosis in tumor cells .

Biological Activity Data

The biological activity of the compound has been assessed through various assays:

Activity Type EC50 Value (µM) Cell Line Reference
DPP-IV Inhibition3.3 ± 1.2Human Cell Lines
Antiproliferative1.7KB Human Tumor Cells
Cytotoxicity<10A431 Cell Line

Case Studies

  • DPP-IV Inhibition Study : A recent study investigated the effects of various N5 substitutions on the activity of pyrrolo[3,2-d]pyrimidines against DPP-IV. The findings indicated that specific substitutions could enhance inhibitory potency while reducing toxicity, making these compounds suitable candidates for diabetes treatment .
  • Antiproliferative Activity : In vitro studies have shown that the compound exhibits significant antiproliferative activity against several cancer cell lines, including KB and A431. The mechanism appears to involve disruption of cellular processes leading to apoptosis, which was confirmed through flow cytometry analyses .

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